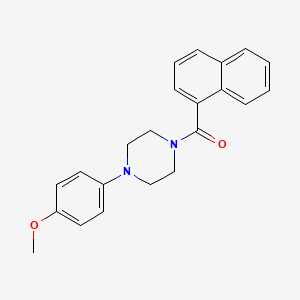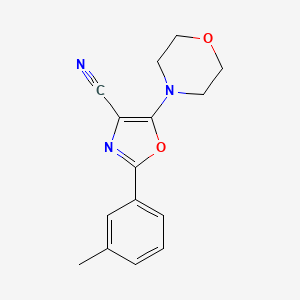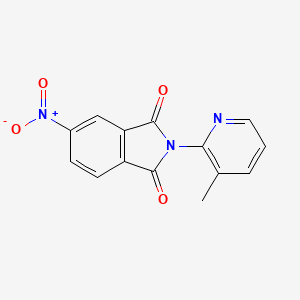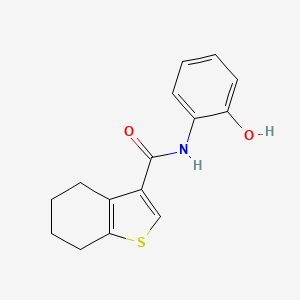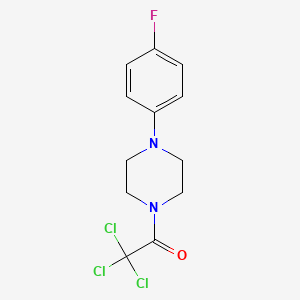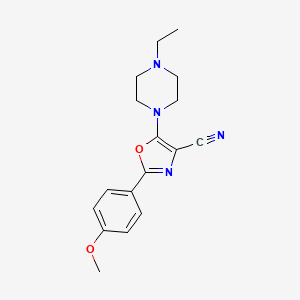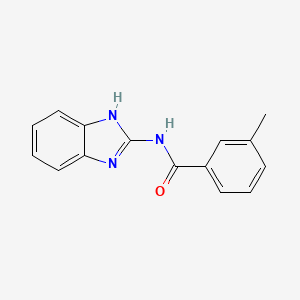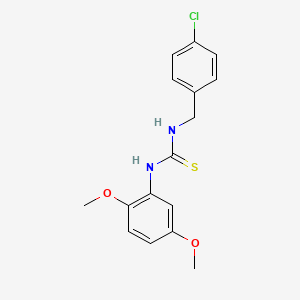![molecular formula C16H15NO2 B5814620 1-[3-(5-methyl-2-furyl)acryloyl]indoline](/img/structure/B5814620.png)
1-[3-(5-methyl-2-furyl)acryloyl]indoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(5-methyl-2-furyl)acryloyl]indoline, also known as MAIA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of indole derivatives and possesses unique structural and chemical properties that make it a promising candidate for various pharmaceutical applications.
Wirkmechanismus
The exact mechanism of action of 1-[3-(5-methyl-2-furyl)acryloyl]indoline is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways in the body, such as the NF-κB pathway and the MAPK pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. This compound has also been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
1-[3-(5-methyl-2-furyl)acryloyl]indoline has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities. This compound is also stable and has a long shelf-life, making it suitable for long-term experiments. However, the limitations of this compound include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Zukünftige Richtungen
There are several future directions for the research on 1-[3-(5-methyl-2-furyl)acryloyl]indoline. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use as an anti-inflammatory agent in the treatment of various inflammatory diseases, such as rheumatoid arthritis. Further studies are also needed to determine the optimal dosage and administration route of this compound for various therapeutic applications.
Synthesemethoden
The synthesis of 1-[3-(5-methyl-2-furyl)acryloyl]indoline involves the reaction of 3-acetylindole with 5-methyl-2-furoic acid in the presence of a catalyst, such as triethylamine. The resulting product is purified through column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
1-[3-(5-methyl-2-furyl)acryloyl]indoline has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
(E)-1-(2,3-dihydroindol-1-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-12-6-7-14(19-12)8-9-16(18)17-11-10-13-4-2-3-5-15(13)17/h2-9H,10-11H2,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPPFGHLKCGJBZ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methylphenyl)-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5814542.png)

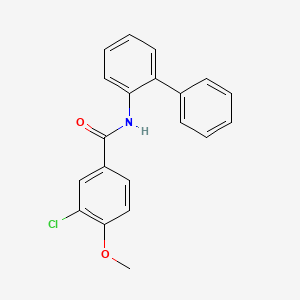
![3-isopropoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5814553.png)

